molecular formula C9H15F2N3 B11730556 N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11730556
M. Wt: 203.23 g/mol
InChI Key: GUKVAMYVBUVJIM-UHFFFAOYSA-N
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Description

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a difluoromethyl group at the 1-position, a methyl group at the 3-position, and an N-butyl substituent at the 4-position. The difluoromethyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs. suggests that such compounds are explored for fungicidal applications, particularly in controlling cereal leaf spot diseases.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

N-butyl-1-(difluoromethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C9H15F2N3/c1-3-4-5-12-8-6-14(9(10)11)13-7(8)2/h6,9,12H,3-5H2,1-2H3

InChI Key

GUKVAMYVBUVJIM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)C(F)F

Origin of Product

United States

Preparation Methods

Isomer Control

Traditional methods often yield regioisomers due to ambident nucleophilicity of pyrazole precursors. Employing bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) during cyclization suppresses competing pathways, enhancing 1,3,4-trisubstituted product selectivity.

Stability of Intermediates

Trifluoromethylhydrazine intermediates exhibit short half-lives (~6 hours in solution), necessitating in situ generation and immediate use. Stabilization strategies include:

  • Low-temperature processing : Maintaining reactions at −20°C to 0°C.

  • Anhydrous conditions : Rigorous drying of solvents and reagents.

Scalability Considerations

Grignard reactions require careful control of CO₂ pressure (0.1–2 kg/cm²) to prevent over-carboxylation. Stainless steel reactors are preferred over glass to avoid fluoride-induced corrosion .

Chemical Reactions Analysis

Alkylation and Acylation

The primary amine group undergoes alkylation or acylation via nucleophilic attack. For example:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).

  • Mechanism : Formation of quaternary ammonium salts or amides, altering the compound’s basicity and solubility.

Nucleophilic Substitution

The pyrazole ring’s nitrogen may participate in substitution reactions, though steric hindrance from the N-butyl group often limits this pathway.

Oxidation/Reduction

Pyrazole derivatives are generally resistant to oxidation, but the difluoromethyl group may undergo selective oxidation or reduction under specific conditions (e.g., catalytic hydrogenation).

Comparative Analysis with Related Compounds

Feature N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine N-butyl-1-propyl-1H-pyrazol-4-amine 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
Key Substituent Difluoromethyl + N-butyl + MethylPropyl + N-butylDifluoromethyl + Methyl
Reactivity Enhanced lipophilicity, selective bindingLower steric hindranceHigher polarity due to smaller substituents
Biological Activity Antifungal potential via enzyme inhibitionAnti-inflammatory/anticancer propertiesFungicidal applications

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives, including N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit inflammatory pathways, which could lead to the development of new treatments for inflammatory diseases .

Anticancer Potential
Studies suggest that compounds with a pyrazole nucleus can exhibit anticancer properties. This compound may be explored further for its potential to inhibit cancer cell proliferation, particularly in specific types of tumors .

Agricultural Applications

Pesticide Development
this compound is being investigated as a precursor for synthesizing novel pesticides. Pyrazole derivatives are recognized for their effectiveness in pest control due to their high efficiency and low toxicity profiles . The synthesis of this compound could lead to the development of environmentally friendly agricultural products.

Fungicides
This compound is also relevant in the formulation of fungicides. Its derivatives have been shown to possess fungicidal activity, which can be beneficial in protecting crops from fungal infections .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving difluoromethylation and subsequent reactions with pyrazole derivatives. The synthesis methods often aim to enhance yield and purity while reducing by-products .

Synthesis Overview

StepDescription
1Reaction of difluoromethyl precursors with pyrazole derivatives
2Purification through recrystallization or chromatography
3Characterization using NMR and mass spectrometry

Case Studies

Several studies have illustrated the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives, including this compound, and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone, suggesting strong antibacterial activity .

Case Study 2: Pesticide Formulation
Another study focused on the formulation of a new pesticide based on pyrazole derivatives. The research demonstrated that the inclusion of this compound enhanced the pesticide's efficacy while maintaining low toxicity levels for non-target organisms .

Future Perspectives

The future applications of this compound appear promising, particularly in drug development and agricultural chemistry. Ongoing research aims to explore its full potential across various biological systems and environmental conditions.

Mechanism of Action

The mechanism of action of N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Amine Group

The N-butyl group in the target compound distinguishes it from analogs with alternative amine substituents:

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Features a cyclopropyl group instead of butyl. Cyclopropane’s ring strain and lipophilicity may alter binding affinity in biological systems.
  • The molecular formula (C15H22ClN3) suggests higher hydrophobicity compared to the target compound.
  • 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (): Substitutes butyl with ethyl, reducing steric bulk. The trifluoromethyl group (vs. difluoromethyl) may enhance electron-withdrawing effects but increase molecular weight (179.14 g/mol vs. ~195 g/mol estimated for the target compound).

Key Insight : Bulky substituents like butyl or benzyl may improve membrane permeability, while smaller groups (e.g., ethyl) favor solubility. Cyclopropyl’s rigidity could influence conformational stability .

Substituent Variations on the Pyrazole Ring

  • Difluoromethyl vs. Trifluoromethyl: The target compound’s difluoromethyl group (CF2H) is less electron-withdrawing than trifluoromethyl (CF3) but retains fluorine’s metabolic resistance.
  • Methyl vs. Halogenated Groups: The 3-methyl group in the target compound contrasts with halogenated analogs like 1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine C9H16F2N3 ~195* N-butyl, CF2H, 3-methyl Estimated high lipophilicity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 N-cyclopropyl, pyridinyl 17.9% synthesis yield, 104–107°C mp
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C6H8F3N3 179.14 N-ethyl, CF3 Soluble in organic solvents
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine C15H22ClN3 279.81 N-benzyl, isobutyl Hydrophobic, solid at RT

*Estimated based on analogous compounds.

Biological Activity

N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which is characterized by its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry and agriculture.

Chemical Structure and Synthesis

This compound features a difluoromethyl group and a butyl substituent, contributing to its unique properties. The synthesis of this compound can be approached through various methods, often involving the reaction of difluoroacetyl halides with appropriate hydrazines or other nucleophiles in the presence of catalysts .

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of its derivatives. Pyrazole compounds are known for their:

  • Antifungal Properties : Studies have shown that modifications to the pyrazole structure can significantly affect antifungal potency against various phytopathogenic fungi. For instance, certain derivatives demonstrated moderate to excellent antifungal activities, outperforming established fungicides like boscalid .
  • Anti-inflammatory Effects : Pyrazole derivatives have been recognized for their anti-inflammatory properties, which are crucial in developing new therapeutic agents for inflammatory diseases.

Molecular docking studies have provided insights into the mechanisms by which this compound interacts with biological targets. These studies indicate that the compound can form hydrogen bonds with key amino acids in target enzymes or receptors, enhancing its biological efficacy. The difluoromethyl moiety has been identified as a key active group in these interactions, contributing to both antifungal and anti-inflammatory activities .

Antifungal Activity

In a recent study, various derivatives of this compound were synthesized and tested against seven phytopathogenic fungi. The results indicated that many derivatives displayed moderate to excellent activity. Notably, one compound exhibited higher antifungal activity than boscalid, demonstrating the potential of these pyrazole derivatives as effective fungicides .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) analysis was performed to understand how different structural modifications affect biological activity. For example, the introduction of specific substituents at the 4-position of the pyrazole ring significantly influenced both solubility and potency against fungal pathogens .

Comparative Analysis with Similar Compounds

To further illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureSimilarityUnique Features
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acidStructure0.94Contains a methyl group instead of butyl
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylateStructure0.91Ester functional group
1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acidStructure0.91Different carboxylic acid position
Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylateStructure0.88Ethyl instead of butyl

The presence of the butyl group in this compound differentiates it from other similar compounds, potentially influencing its solubility and biological activity.

Q & A

Q. Q1. What are the key considerations for synthesizing N-butyl-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine?

A1. The synthesis of pyrazole-amine derivatives typically involves coupling reactions under catalytic conditions. For example, copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 35°C have been used for similar compounds to facilitate nucleophilic substitution or Buchwald-Hartwig amination . Critical steps include:

  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.
  • Yield optimization : Monitoring reaction time (e.g., 48 hours) and stoichiometry of amines/halogenated precursors.
  • Safety : Handling air-sensitive catalysts (e.g., CuBr) under inert atmospheres.

Q. Q2. Which spectroscopic methods are most reliable for confirming the structure of this compound?

A2. A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.1–2.5 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • HRMS (ESI) : For molecular weight verification (e.g., [M+H]⁺ peaks within ±0.001 Da error) .
  • X-ray crystallography : To resolve stereochemistry using programs like SHELXL or ORTEP-III for crystal structure refinement .

Advanced Synthetic Challenges

Q. Q3. How can researchers optimize reaction conditions to improve yields of this compound?

A3. Systematic optimization strategies include:

  • Catalyst screening : Testing palladium or nickel catalysts for cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like 1,10-phenanthroline may stabilize metal catalysts .
  • Temperature gradients : Higher temperatures (50–80°C) may accelerate reactions but risk side-product formation .

Q. Q4. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?

A4. Contradictions arise from tautomerism or impurities. Mitigation involves:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify tautomeric forms .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural proof .
  • Comparative analysis : Align data with structurally analogous compounds (e.g., 3-methyl-N-(3-(methylthio)propyl)-1H-pyrazol-4-amine δ values) .

Data Analysis and Reproducibility

Q. Q5. What methodologies ensure reproducibility in synthesizing this compound across laboratories?

A5. Standardized protocols are critical:

  • Detailed reaction logs : Documenting exact reagent grades, solvent drying methods, and inert gas purity.
  • Analytical cross-checks : Use HPLC (≥95% purity thresholds) and TLC to verify intermediate stability .
  • Collaborative validation : Sharing crystallographic data (CIF files) via platforms like the Cambridge Structural Database .

Q. Q6. How should researchers address inconsistent biological activity data in related pyrazole-amine derivatives?

A6. Potential factors include:

  • Solubility variations : Use DMSO-d6 for NMR to assess aggregation or precipitation .
  • Metabolic stability : Incubate compounds with liver microsomes to identify degradation products .
  • Structural analogs : Compare with bioactive pyrazoles (e.g., Complex II inhibitors like benzovindiflupyr) to infer pharmacophores .

Advanced Applications and Mechanistic Studies

Q. Q7. What computational tools are recommended for modeling the reactivity of this compound?

A7. Density Functional Theory (DFT) calculations can predict:

  • Electrophilic substitution sites : Using Fukui indices to identify reactive positions on the pyrazole ring .
  • Solvent effects : COSMO-RS simulations to model solvation energies in polar solvents .
  • Docking studies : For hypothesized targets (e.g., fungal Complex II proteins) using AutoDock Vina .

Q. Q8. How can researchers design experiments to probe the difluoromethyl group’s role in biological activity?

A8. Strategies include:

  • Isosteric replacement : Synthesize analogs with -CF₃ or -CHF₂ groups to compare potency .
  • ¹⁹F NMR : To track metabolic stability or protein binding in vitro .
  • Crystallographic studies : Resolve ligand-protein interactions (e.g., hydrogen bonding with -CF₂H) .

Safety and Waste Management

Q. Q9. What protocols are recommended for handling hazardous byproducts during synthesis?

A9. Key precautions include:

  • Waste segregation : Halogenated solvents (e.g., DCM) and heavy metal catalysts (e.g., CuBr) must be stored separately for professional disposal .
  • Fume hood use : Minimize inhalation risks during solvent evaporation .
  • Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

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